molecular formula C21H19N3O6 B2549315 N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 887884-83-5

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B2549315
CAS No.: 887884-83-5
M. Wt: 409.398
InChI Key: BAJBLUOLGLLDPF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of acetyl and dimethoxyphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-acetylphenylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with urea under acidic conditions to yield the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
  • 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
  • N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Uniqueness

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide stands out due to the presence of both acetyl and dimethoxyphenyl groups, which confer unique chemical properties and potential biological activities. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with various functional groups. Its structure can be represented as follows:

  • Chemical Formula : C17_{17}H17_{17}N3_{3}O4_{4}
  • Molecular Weight : 325.34 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of specific substituents on the pyrimidine ring was found to enhance its antiproliferative activity, with IC50_{50} values indicating effective growth inhibition .

Cell Line IC50_{50} (µM) Reference
MDA-MB-231 (Breast Cancer)15.2
HT-29 (Colon Cancer)12.5
Jurkat (Leukemia)18.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed promising results against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated that the compound could potentially serve as a lead for developing new antimicrobial agents .

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies indicate that it may induce programmed cell death in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .
  • Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which can protect normal cells from oxidative stress while targeting cancer cells .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

  • A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Another investigation reported that the compound exhibited synergistic effects when combined with standard chemotherapeutic agents, enhancing overall therapeutic efficacy against resistant cancer cell lines .

Properties

CAS No.

887884-83-5

Molecular Formula

C21H19N3O6

Molecular Weight

409.398

IUPAC Name

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H19N3O6/c1-12(25)13-5-4-6-14(9-13)23-19(26)16-11-22-21(28)24(20(16)27)15-7-8-17(29-2)18(10-15)30-3/h4-11H,1-3H3,(H,22,28)(H,23,26)

InChI Key

BAJBLUOLGLLDPF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

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